2,6-Dibromopyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

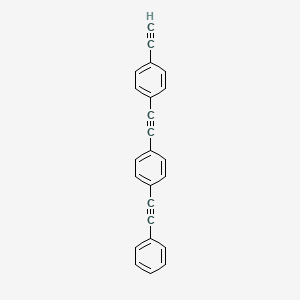

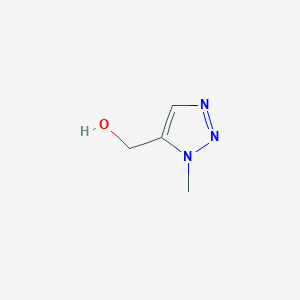

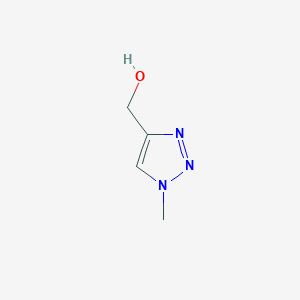

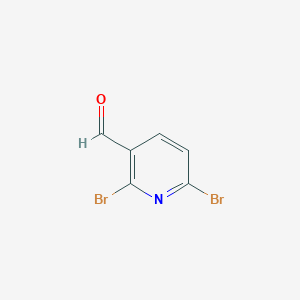

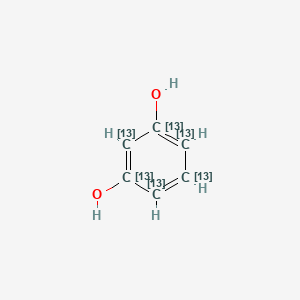

2,6-Dibromopyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H3Br2NO and a molecular weight of 264.9 g/mol . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of 2,6-Dibromopyridine-3-carbaldehyde consists of a pyridine ring with bromine atoms at the 2 and 6 positions and a carbaldehyde group at the 3 position . Further analysis would require more specific data.Applications De Recherche Scientifique

Structural and Vibrational Studies

2,6-Dibromopyridine-3-carbaldehyde has been studied for its structural and vibrational properties. Investigations into 6-Bromopyridine-2-carbaldehyde, a related compound, have revealed its significance as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes. Detailed studies on its structure and vibrational spectra provide fundamental data essential for understanding its behavior in these applications, which can be extended to understand the properties of 2,6-Dibromopyridine-3-carbaldehyde in similar contexts (Brito et al., 2023).

Catalytic Applications

The compound has been employed in catalytic processes. For instance, its cyclization with carboxylic acids under certain conditions yields significant compounds, showcasing its utility in synthetic organic chemistry and its potential role in the synthesis of complex organic molecules (Cho & Kim, 2008).

Ligand Synthesis

2,6-Dibromopyridine-3-carbaldehyde is also pivotal in ligand synthesis, as demonstrated by its involvement in the formation of chiral Schiff base ligands, which are significant in the assembly of complexes with metals like Fe and Zn. These ligands and complexes find applications in various fields, including catalysis and materials science (Constable et al., 2010).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the compound is used for the preparation of functionally diverse derivatives, indicating its versatility as a precursor or an intermediate in the synthesis of complex organic molecules (Dotsenko et al., 2018).

Surface Interaction Studies

The compound's interaction with surfaces like TiO2 has been studied, which is crucial in understanding its behavior in catalytic processes or material sciences. Such interactions are vital in the field of heterogeneous catalysis and the development of catalysts for various chemical reactions (Popova et al., 2004).

Safety And Hazards

2,6-Dibromopyridine, a related compound, is considered hazardous. It is fatal if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling 2,6-Dibromopyridine-3-carbaldehyde.

Propriétés

IUPAC Name |

2,6-dibromopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFLGODLKMVMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482811 |

Source

|

| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromopyridine-3-carbaldehyde | |

CAS RN |

55304-83-1 |

Source

|

| Record name | 2,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)